Cas no 20133-93-1 (1-chloro-3-(1-naphthyloxy)-2-propanol)

1-Chloro-3-(1-naphthyloxy)-2-propanol is a chlorinated naphthyloxy alcohol compound with applications in organic synthesis and pharmaceutical intermediates. Its structure combines a reactive chlorohydrin group with a naphthyl ether moiety, making it a versatile building block for further functionalization. The presence of both polar and aromatic components enhances its solubility in a range of organic solvents, facilitating its use in multi-step synthetic processes. This compound is particularly valued for its potential in constructing complex molecular frameworks, including bioactive molecules. Its stability under controlled conditions and well-defined reactivity profile make it a reliable intermediate for researchers in medicinal chemistry and material science.
1-chloro-3-(1-naphthyloxy)-2-propanol structure
20133-93-1 structure
Product Name:1-chloro-3-(1-naphthyloxy)-2-propanol
CAS No:20133-93-1
MF:C13H13ClO2
MW:236.694123029709
CID:864819
Update Time:2026-04-29

1-chloro-3-(1-naphthyloxy)-2-propanol Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-3-(1-naphthyloxy)-2-propanol
    • 1-chloro-3-naphthalen-1-yloxypropan-2-ol
    • 1-(Naphth-1-yloxy)-3-chloro-propan-2-ol
    • 1(Naphth-1-yloxy)-3-chlor-propan-2-ol
    • 1-Chloro-3-(1-naphthoxy)-2-propanol
    • 1-chloro-3-(1-naphthyloxy)propan-2-ol
    • 2-Propanol, 1-chloro-3-(1-naphthyloxy)-

Computed Properties

  • Exact Mass: 236.06049

Experimental Properties

  • PSA: 29.46

1-chloro-3-(1-naphthyloxy)-2-propanol Pricemore >>

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Additional information on 1-chloro-3-(1-naphthyloxy)-2-propanol

Professional Introduction to 1-chloro-3-(1-naphthyloxy)-2-propanol (CAS No. 20133-93-1)

1-chloro-3-(1-naphthyloxy)-2-propanol, identified by the chemical abstracts service number 20133-93-1, is a significant compound in the realm of pharmaceutical chemistry and synthetic organic chemistry. This molecule, featuring a chloro-substituted propane backbone linked to a naphthyloxy group, has garnered attention due to its versatile structural framework and potential applications in drug discovery and industrial chemistry. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a valuable intermediate for further functionalization, enabling the synthesis of more complex molecules with tailored biological activities.

The compound's unique structural motif positions it as a candidate for various chemical transformations, including nucleophilic substitution reactions, etherification, and condensation reactions. These reactivities are particularly relevant in the context of medicinal chemistry, where such intermediates serve as building blocks for developing novel therapeutic agents. The chloro group, for instance, can be readily displaced by nucleophiles under controlled conditions, facilitating the introduction of diverse pharmacophores into the molecular scaffold.

In recent years, there has been growing interest in exploring the pharmacological potential of 1-chloro-3-(1-naphthyloxy)-2-propanol and its derivatives. Research studies have begun to investigate its role as a precursor in synthesizing compounds with anti-inflammatory, antimicrobial, and even anticancer properties. The naphthyloxy moiety, known for its stability and lipophilicity, can enhance the bioavailability of drug candidates while simultaneously contributing to their binding affinity at target sites.

One particularly compelling application lies in the development of enzyme inhibitors. The structural features of this compound allow it to mimic natural substrates or transition states, thereby interfering with enzymatic activity. For example, derivatives of 1-chloro-3-(1-naphthyloxy)-2-propanol have shown promise in inhibiting kinases and phosphodiesterases, which are critical enzymes in cellular signaling pathways associated with diseases such as cancer and neurodegenerative disorders. Preliminary computational studies suggest that slight modifications to the chlorine substitution pattern or the naphthyl ring can significantly enhance binding affinity to these targets.

The synthesis of 1-chloro-3-(1-naphthyloxy)-2-propanol itself is an intricate process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve multi-step sequences starting from commercially available precursors like 1-naphthol and 2-chloropropane. Advanced techniques such as catalytic hydrogenation and metal-catalyzed cross-coupling reactions have been employed to streamline these processes while minimizing unwanted byproducts.

The compound's stability under various reaction conditions makes it a reliable choice for industrial-scale synthesis. However, challenges remain in terms of handling solvents and reagents that may interact unfavorably with sensitive functional groups present in the molecule. Recent advancements in green chemistry have prompted researchers to explore solvent-free or aqueous-based synthetic methodologies, which could reduce environmental impact while maintaining efficiency.

From an industrial perspective, 1-chloro-3-(1-naphthyloxy)-2-propanol represents a cost-effective intermediate for large-scale production of fine chemicals. Its versatility allows pharmaceutical companies to rapidly prototype new drug candidates without extensive modifications to existing synthetic infrastructure. This adaptability is particularly valuable in today's fast-paced pharmaceutical landscape, where time-to-market is a critical factor.

The regulatory landscape surrounding this compound is also noteworthy. While it does not fall under any restricted categories such as hazardous materials or controlled substances, manufacturers must adhere to good manufacturing practices (GMP) to ensure consistency and safety during production. Documentation detailing reaction mechanisms, purity specifications, and storage conditions is essential for compliance with international standards set by agencies like the FDA and EMA.

Future research directions may focus on expanding the library of derivatives derived from 1-chloro-3-(1-naphthyloxy)-2-propanol through combinatorial chemistry or high-throughput screening (HTS). By systematically varying substituents on both the chloro-substituted propane unit and the naphthyl ring, researchers can identify novel analogs with enhanced potency or selectivity against specific biological targets. Such efforts could accelerate the discovery pipeline for next-generation therapeutics.

In conclusion,1-chloro-3-(1-naphthyloxy)-2-propanol (CAS No. 20133-93-1) stands out as a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical transformations that are pivotal for drug development efforts worldwide. As synthetic methodologies continue to evolve toward greater efficiency and sustainability,this intermediate will likely remain at forefront of medicinal chemistry innovation for years to come.

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